3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid
Overview
Description
3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is an organic compound that features both a chlorobenzoyl and a nitrophenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid typically involves a multi-step process:
Formation of the Chlorobenzoyl Intermediate: The initial step involves the acylation of aniline with 3-chlorobenzoyl chloride in the presence of a base such as pyridine to form 3-chlorobenzoylaniline.
Nitration: The next step is the nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, resulting in 3-chlorobenzoyl-3-nitroaniline.
Coupling with Propanoic Acid: Finally, the nitroaniline derivative is coupled with propanoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Reduction: 3-[(3-aminobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-chlorobenzoic acid and 3-nitroaniline.
Scientific Research Applications
3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid exerts its effects depends on its interaction with molecular targets. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The exact pathways involved can vary based on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
3-[(3-chlorobenzoyl)amino]benzoic acid: Similar structure but lacks the nitrophenyl group.
3-[(3-nitrobenzoyl)amino]-3-(3-chlorophenyl)propanoic acid: Similar structure but with the positions of the nitro and chloro groups swapped.
Uniqueness
3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is unique due to the presence of both a chlorobenzoyl and a nitrophenyl group, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c17-12-5-1-4-11(7-12)16(22)18-14(9-15(20)21)10-3-2-6-13(8-10)19(23)24/h1-8,14H,9H2,(H,18,22)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGZAOHBRUIXSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)NC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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